molecular formula C21H19ClFN3O2 B2772525 {6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326896-02-9

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2772525
CAS No.: 1326896-02-9
M. Wt: 399.85
InChI Key: XOJPCDWTJDSZNP-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 6th position, a fluorobenzylamino group at the 4th position, and a morpholinylmethanone group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloro Group: Chlorination at the 6th position of the quinoline ring can be achieved using reagents such as phosphorus oxychloride (POCl3).

    Attachment of the Fluorobenzylamino Group: The 4-fluorobenzylamine can be introduced through a nucleophilic substitution reaction, where the amine group reacts with the quinoline derivative.

    Formation of the Morpholinylmethanone Group: The morpholinylmethanone group can be attached via a condensation reaction between morpholine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Fluoroquinolones: A class of antibiotics that also contain a quinoline structure.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

Uniqueness

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is unique due to the combination of its chloro, fluorobenzylamino, and morpholinylmethanone groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[6-chloro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-15-3-6-19-17(11-15)20(25-12-14-1-4-16(23)5-2-14)18(13-24-19)21(27)26-7-9-28-10-8-26/h1-6,11,13H,7-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPCDWTJDSZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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